

# Spectroscopic and Spectrometric Analysis of 3-Methyl-4-nitrophenol: A Technical Guide

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## Compound of Interest

Compound Name: 3-Methyl-4-nitrophenol

Cat. No.: B363926

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-methyl-4-nitrophenol**. It is intended for researchers, scientists, and professionals in drug development who are working with this compound. This document presents key spectral data in a structured format, details the experimental protocols for data acquisition, and includes a workflow diagram for the analytical process.

## Compound Overview

**3-Methyl-4-nitrophenol** (also known as 4-nitro-m-cresol) is an organic compound with the chemical formula  $C_7H_7NO_3$ .<sup>[1][2]</sup> It presents as a yellowish to beige crystalline powder.<sup>[3]</sup> This compound is utilized as an intermediate in the synthesis of pesticides and in the preparation of phosphorothioamidate analogues as antimalarial agents.<sup>[3][4]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the  $^1H$  and  $^{13}C$  NMR spectral data for **3-methyl-4-nitrophenol**.

### $^1H$ NMR Spectral Data

The  $^1H$  NMR spectrum of **3-methyl-4-nitrophenol** shows distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The chemical shifts are influenced by the

electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~8.0	d	~8.5
H-5	~7.0	dd	~8.5, ~2.5
H-6	~6.9	d	~2.5
-OH	~5.3	br s	-
-CH <sub>3</sub>	~2.5	s	-

Note: The exact chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and concentration due to hydrogen bonding.<sup>[5]</sup>

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-1 (C-OH)	~160
C-4 (C-NO <sub>2</sub> )	~140
C-3 (C-CH <sub>3</sub> )	~135
C-2	~126
C-5	~120
C-6	~115
-CH <sub>3</sub>	~20

## Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of **3-methyl-4-nitrophenol** is dissolved in a deuterated solvent, typically chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in a standard 5 mm NMR

tube.[6][7] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).[7]

Instrumentation and Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for  $^1\text{H}$ . [7]

- $^1\text{H}$  NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.
- $^{13}\text{C}$  NMR: Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is required. Proton decoupling is used to simplify the spectrum to singlets for each carbon.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the TMS signal. For  $^1\text{H}$  NMR, the signals are integrated to determine the relative number of protons, and the multiplicities and coupling constants are measured. To confirm the -OH peak, a "D<sub>2</sub>O shake" can be performed, where a drop of deuterium oxide is added to the sample, causing the -OH proton signal to disappear from the spectrum.[5][8]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-methyl-4-nitrophenol** shows characteristic absorption bands for the hydroxyl, nitro, and aromatic groups.

## IR Spectral Data

Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity
O-H stretch (hydrogen-bonded)	3600 - 3200	Strong, Broad
Aromatic C-H stretch	3100 - 3000	Medium
Asymmetric NO <sub>2</sub> stretch	1550 - 1500	Strong
Symmetric NO <sub>2</sub> stretch	1350 - 1300	Strong
Aromatic C=C stretch	1600 - 1450	Medium
C-O stretch	1260 - 1000	Strong
C-N stretch	870 - 810	Medium

Note: The broadness of the O-H stretching band is due to intermolecular hydrogen bonding.[9]

## Experimental Protocol for IR Spectroscopy

Sample Preparation: The sample can be prepared using one of the following methods:

- **KBr Pellet:** A small amount of the solid sample is ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
- **Nujol Mull:** The solid sample is ground with a few drops of Nujol (mineral oil) to form a paste, which is then placed between two salt plates (e.g., NaCl or KBr).
- **Attenuated Total Reflectance (ATR):** A small amount of the solid sample is placed directly on the ATR crystal.[1]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.[10] The spectrum is typically scanned over the range of 4000 to 400 cm<sup>-1</sup>. A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is recorded and subtracted from the sample spectrum.

## Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

## Mass Spectrometry Data

The mass spectrum of **3-methyl-4-nitrophenol** is typically obtained using electron ionization (EI).

$m/z$	Assignment	Relative Intensity
153	$[M]^+$ (Molecular ion)	High
136	$[M - OH]^+$	Moderate
123	$[M - NO]^+$	Low
107	$[M - NO_2]^+$	High
77	$[C_6H_5]^+$	Moderate

Note: The molecular weight of **3-methyl-4-nitrophenol** is 153.14 g/mol .[\[2\]](#)[\[3\]](#)

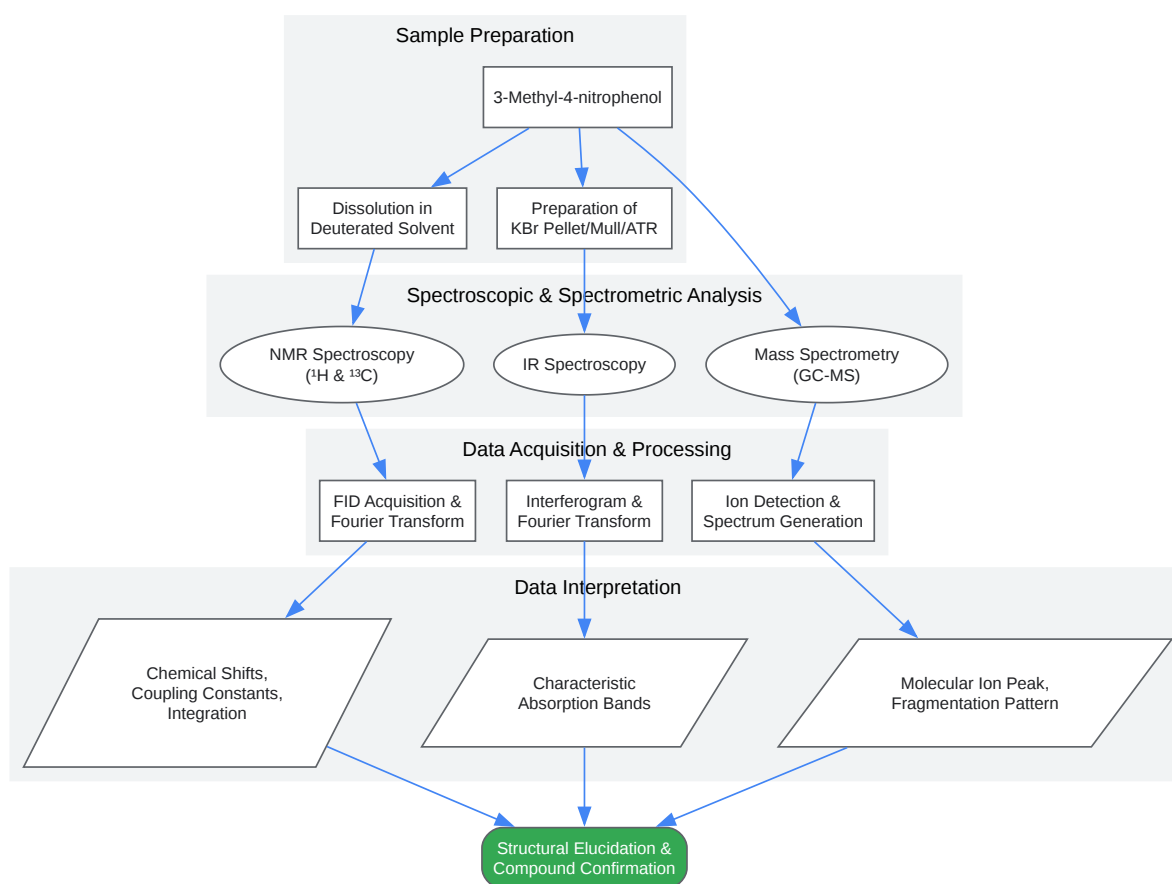
## Experimental Protocol for Mass Spectrometry

**Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from impurities.[\[1\]](#)[\[11\]](#) In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV) in a technique called electron ionization (EI). This causes the molecule to lose an electron, forming a radical cation (the molecular ion,  $[M]^+$ ), which can then undergo fragmentation.

**Mass Analysis and Detection:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or ion trap). The separated ions are then detected, and their abundance is plotted against their  $m/z$  value to generate the mass spectrum.

## Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a chemical compound like **3-methyl-4-nitrophenol**.



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*Workflow for Spectroscopic and Spectrometric Analysis.*

This guide provides a foundational understanding of the key spectral characteristics of **3-methyl-4-nitrophenol**. For more in-depth analysis or specific applications, further specialized experiments may be required.

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